molecular formula C16H14N2O2 B2741977 2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 727975-81-7

2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B2741977
CAS RN: 727975-81-7
M. Wt: 266.3
InChI Key: LADHYBCWSCBABU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for “2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde” is not available in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and spectral data. Unfortunately, the specific physical and chemical properties for “this compound” are not available in the literature .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been synthesized using a "water-mediated" hydroamination process and silver-catalyzed aminooxygenation, demonstrating its versatility in aqueous syntheses and the potential for modifications under various conditions (Mohan et al., 2013).

Photophysical Properties

  • A related compound, 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde, has been studied for its absorption and emission spectra, highlighting the impact of substituents on photophysical properties, which could be relevant for the 2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde as well (Deore et al., 2015).

Fluorescent Molecular Rotor Studies

  • Research has focused on the synthesis of fluorescent molecular rotors (FMRs) based on a similar compound, 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, indicating potential applications in viscosity sensing and fluorescence emission studies, which could be explored for the compound (Jadhav & Sekar, 2017).

Crystal Structure Analysis

  • The crystal structure and Hirshfeld surface analysis of N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine, a derivative, have been studied, providing insights into molecular interactions and structural inclinations, which could be relevant for understanding the structural properties of the compound in focus (Dhanalakshmi et al., 2018).

Application in Low-Cost Emitters

  • Derivatives of imidazo[1,2-a]pyridine, including 1,3-diarylated versions, have been synthesized and characterized for their optical properties, suggesting potential applications of this compound in low-cost luminescent materials (Volpi et al., 2017).

Novel Compounds Synthesis

  • A variety of novel compounds, including selenylated imidazo[1,2-a]pyridines, have been synthesized and evaluated for their potential in breast cancer chemotherapy, indicating the broad scope of pharmacological research involving similar compounds (Almeida et al., 2018).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. Unfortunately, the specific safety and hazards for “2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde” are not available in the literature .

Future Directions

The future directions of a compound refer to potential applications and research directions. Unfortunately, the specific future directions for “2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde” are not available in the literature .

properties

IUPAC Name

2-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-3-8-15-17-16(14(10-19)18(15)9-11)12-4-6-13(20-2)7-5-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADHYBCWSCBABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2C=O)C3=CC=C(C=C3)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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